(4-Nitrobenzyl)trimethylammonium chloride
Overview
Description
(4-Nitrobenzyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C10H15ClN2O2. It consists of a trimethylammonium cation with a (4-nitrobenzyl) group attached. This compound is known for its use as a phase-transfer catalyst in organic synthesis and has various applications in the preparation of pharmaceuticals and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzyl)trimethylammonium chloride typically involves the reaction of 4-nitrobenzyl chloride with trimethylamine. The reaction is carried out in methanol and water at ambient temperature for 48 hours . The general reaction scheme is as follows:
4-Nitrobenzyl chloride+Trimethylamine→(4-Nitrobenzyl)trimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobenzyl)trimethylammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrobenzyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases are typically employed.
Major Products
Reduction: The major product is (4-aminobenzyl)trimethylammonium chloride.
Oxidation: The major product is (4-nitrobenzaldehyde)trimethylammonium chloride.
Nucleophilic Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(4-Nitrobenzyl)trimethylammonium chloride has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in biochemical studies to investigate enzyme kinetics and protein interactions.
Industry: The compound is used in the preparation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Nitrobenzyl)trimethylammonium chloride involves its role as a phase-transfer catalyst. It facilitates the transfer of ionic reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- (4-Aminobenzyl)trimethylammonium chloride
Uniqueness
(4-Nitrobenzyl)trimethylammonium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where the nitro group can be selectively reduced or substituted .
Properties
IUPAC Name |
trimethyl-[(4-nitrophenyl)methyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPSWIPEYIVRNF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583505 | |
Record name | N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-96-9 | |
Record name | NSC85 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Nitrobenzyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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